3-Deoxy-D-glucosone-bis(benzoylhydrazone)
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Description
Synthesis Analysis
The synthesis of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) involves the reaction of D-glucose with benzoylhydrazine, yielding the bis(benzoylhydrazone) of 3-deoxy-D-erythro-hexos-2-ulose. Improvements in the original preparation methods have allowed for the preparation of this compound with minimal contamination and a higher yield of 44% overall (Madson & Feather, 1981).
Molecular Structure Analysis
The molecular structure analysis of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) involves examining its crystalline forms. The monohydrate form is colorless, while the anhydrous form is yellow, each exhibiting distinct physical properties. The conversion of this compound to hexosulose has been studied, highlighting the presence of by-products including the bis(benzoylhydrazone) of D-glucose (Madson & Feather, 1981).
Chemical Reactions and Properties
Chemical reactions involving 3-Deoxy-D-glucosone-bis(benzoylhydrazone) include its conversion to 3-deoxyaldos-2-uloses and trapping as crystalline bis(benzoylhydrazones). These reactions show wide generality across sugar precursors with varying carbon chain lengths and aroylhydrazines with different groups, leading to the formation of crystalline products in a single operation (Khadem et al., 1972).
Physical Properties Analysis
The physical properties of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) vary between its anhydrous and monohydrate forms. The anhydrous form, which is yellow, can be prepared from the monohydrate form by crystallization from absolute ethanol, indicating different solubility and crystalline properties between the two forms (Madson & Feather, 1981).
Chemical Properties Analysis
The chemical properties of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) are characterized by its reactivity with hydroxylamine to produce oximes and its role in the synthesis of hexosulose. The preparation improvements have led to a method that minimizes by-products and contamination, providing a cleaner synthesis pathway for this compound (Madson & Feather, 1981).
Scientific Research Applications
1. Synthesis and Chemical Transformations
3-Deoxy-D-glucosone and its derivatives are involved in a variety of chemical syntheses and transformations. For instance, certain derivatives undergo Barton-McCombie deoxygenation, a process important in the synthesis of carbohydrate derivatives (Tormo & Fu, 2003). Another study discusses the synthesis of glucopyranoside-incorporated silver(I) and palladium(II) complexes, highlighting the utility of these compounds in catalysis and material science (Yang et al., 2010).
2. Analytical Applications in Food Science
In food science, compounds like 3-deoxyglucosone are crucial markers for understanding the Maillard reaction, a chemical process that affects the flavor, color, and nutritional value of foods. The identification and quantification of these compounds help in assessing food quality and safety (Ruiz-Matute et al., 2015). Similarly, a study by Haase et al. (2017) explored the browning potential of C6-α-dicarbonyl compounds like glucosone under Maillard conditions, shedding light on their roles in food processing and preservation (Haase et al., 2017).
3. Antioxidant and Biological Properties
Several studies have examined the antioxidant and biological properties of 3-deoxy-D-glucosone derivatives. For instance, the synthesis and antioxidant properties of Bis(3-amino-1-hydroxybenzyl)diselenide, which showed significant glutathione peroxidase-like activity, highlight the potential medicinal and biochemical applications of these compounds (Yadav et al., 2023).
properties
IUPAC Name |
N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXOOVXUKPJIB-QPQTXSQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-D-glucosone-bis(benzoylhydrazone) |
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